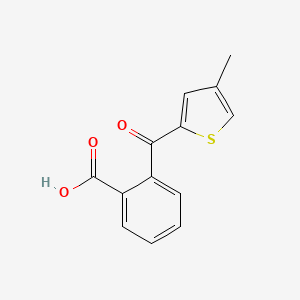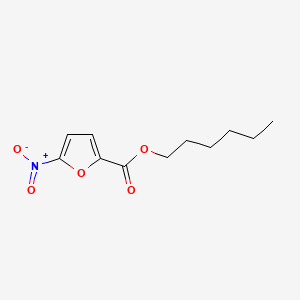
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a thioxothiazolidinone ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 1-ethylquinolin-2(1H)-one with phenethylamine, followed by the introduction of a thioxothiazolidinone moiety through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a potential candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the thioxothiazolidinone ring can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Ethylquinolin-2(1H)-one: A simpler quinoline derivative with similar biological activities.
3-Phenethyl-2-thioxothiazolidin-4-one: A compound with a thioxothiazolidinone ring but lacking the quinoline moiety.
Quinoline N-oxides: Oxidized derivatives of quinoline with different chemical properties.
Uniqueness
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one is unique due to its combined quinoline and thioxothiazolidinone structure, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
CAS No. |
356091-99-1 |
|---|---|
Molecular Formula |
C22H20N2OS2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(5Z)-5-(1-ethylquinolin-2-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N2OS2/c1-2-23-18-11-7-6-10-17(18)12-13-19(23)20-21(25)24(22(26)27-20)15-14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3/b20-19- |
InChI Key |
ZALIHOWCSGNPMY-VXPUYCOJSA-N |
Isomeric SMILES |
CCN1/C(=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3)/C=CC4=CC=CC=C41 |
Canonical SMILES |
CCN1C(=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3)C=CC4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)


![2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042878.png)




![(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12042911.png)


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)
